Pipenzolate bromide Pipenzolate bromide Piperidolate is discontinued (DEA controlled substance). This product is a tertiary amine antimuscarinic. It is similar to atropine. It is mainly used in the smooth muscle spasm of the gastrointestinal tract and inhibits intestinal cramp induced by acetylcholine in rats and dogs.
Brand Name: Vulcanchem
CAS No.: 125-51-9
VCID: VC0539728
InChI: InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1
SMILES: CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
Molecular Formula: C22H28BrNO3
Molecular Weight: 434.4 g/mol

Pipenzolate bromide

CAS No.: 125-51-9

Inhibitors

VCID: VC0539728

Molecular Formula: C22H28BrNO3

Molecular Weight: 434.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pipenzolate bromide - 125-51-9

CAS No. 125-51-9
Product Name Pipenzolate bromide
Molecular Formula C22H28BrNO3
Molecular Weight 434.4 g/mol
IUPAC Name (1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Standard InChI InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1
Standard InChIKey XEDCWWFPZMHXCM-UHFFFAOYSA-M
SMILES CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
Canonical SMILES CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
Appearance Solid powder
Melting Point 179.5 °C
Description Piperidolate is discontinued (DEA controlled substance). This product is a tertiary amine antimuscarinic. It is similar to atropine. It is mainly used in the smooth muscle spasm of the gastrointestinal tract and inhibits intestinal cramp induced by acetylcholine in rats and dogs.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 13473-38-6 (Parent)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate
AN 1111
Ila-Med
pipenzolate
pipenzolate bromide
Piptal
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8: René E, Danzinger RG, Hofmann AF, Nakagaki M. Pharmacologic effect of somatostatin on bile formation in the dog. Enhanced ductular reabsorption as the major mechanism of anticholeresis. Gastroenterology. 1983 Jan;84(1):120-9. PubMed PMID: 6128285.
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12: Terrar DA. Influence of SKF-525A congeners, strophanthidin and tissue-culture media on desensitization in frog skeletal muscle. Br J Pharmacol. 1974 Jun;51(2):259-68. PubMed PMID: 4155972; PubMed Central PMCID: PMC1776737.
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14: Vincent PC, Fenton BH, Beeston D. The effect of pipenzolate on gastric secretion in man. Med J Aust. 1967 Mar 18;1(11):546-8. PubMed PMID: 6067123.
15: Duggan JM. A controlled trial of an anticholinergic drug, pipenzolate methylbromide ("piptal"), in the management of peptic ulcer. Med J Aust. 1965 Nov 13;2(20):826-7. PubMed PMID: 5322371.
16: HEULLY F, DORNIER R, FONDER A, BAUZON M, MESSENET M. [1st clinical trials of a new parasym-patholytic: the bromomethylate of N-ethyl-3-piperidyl benzilate (or compound AN 1111 or Piptal) in the treatment of peptic ulcer]. Rev Med Nancy. 1961 Jun;86:602-12. French. PubMed PMID: 13713987.
17: DAVIS JE, BIEL L Jr. The action of pipenzolate methylbromide on the bladder as determined by cystometric study. J Urol. 1959 Nov;82:596-9. PubMed PMID: 13814467.
18: PIPENZOLATE methylbromide. J Am Med Assoc. 1957 May 18;164(3):280-1. PubMed PMID: 13415979.
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PubChem Compound 657306
Last Modified Nov 11 2021
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